2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid
Description
Properties
IUPAC Name |
2-phenyl-5-(2,4,5-trimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-7-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O5/c1-28-16-11-18(30-3)17(29-2)10-13(16)15-9-14(22(26)27)19-21(23-15)25-20(24-19)12-7-5-4-6-8-12/h4-11H,1-3H3,(H,26,27)(H,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNSNDYDSOIGKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1C2=NC3=C(C(=C2)C(=O)O)NC(=N3)C4=CC=CC=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the imidazo[4,5-b]pyridine core, followed by the introduction of the phenyl and trimethoxyphenyl groups. Key steps include:
Formation of the Imidazo[4,5-b]pyridine Core: This can be achieved through a cyclization reaction involving a pyridine derivative and an appropriate imidazole precursor.
Introduction of the Phenyl Group: This step often involves a Suzuki coupling reaction, where a phenylboronic acid reacts with a halogenated imidazo[4,5-b]pyridine.
Attachment of the Trimethoxyphenyl Group: This can be accomplished through a Friedel-Crafts alkylation reaction, using 2,4,5-trimethoxybenzene and a suitable electrophile.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, the purification steps, such as recrystallization and chromatography, are scaled up to handle larger quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Palladium on carbon, hydrogen gas, and other hydrogenation catalysts.
Substitution: Sodium hydride, lithium diisopropylamide, and other strong bases.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These derivatives can exhibit different biological and chemical properties, making them useful for further research and applications .
Scientific Research Applications
Synthesis and Characterization
The synthesis of 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid typically involves multi-step reactions starting from readily available precursors. Various synthetic routes have been reported in the literature, often employing techniques such as condensation reactions and cyclization processes. The characterization of synthesized compounds is usually performed using techniques like NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm their structural integrity.
Anticancer Activity
Research indicates that compounds with imidazo[4,5-b]pyridine structures exhibit promising anticancer properties. For instance, studies have shown that derivatives of this compound can act as potent inhibitors of tubulin polymerization by interacting with the colchicine binding site. This mechanism is crucial for disrupting cancer cell division and has been explored in clinical trials for various malignancies .
Antibacterial Properties
The antibacterial activity of this compound has been evaluated against several pathogenic bacteria. In vitro studies demonstrated significant efficacy against strains such as Staphylococcus aureus and Escherichia coli. The compound's mechanism of action appears to involve the inhibition of bacterial cell wall synthesis and disruption of metabolic pathways .
Antioxidant Activity
Another area of application for this compound is its potential as an antioxidant. Research has indicated that imidazo[4,5-b]pyridine derivatives can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a pivotal role .
Case Studies
Mechanism of Action
The mechanism of action of 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid involves its interaction with various molecular targets. The trimethoxyphenyl group is known to enhance the compound’s ability to bind to specific proteins and enzymes, leading to inhibition or modulation of their activity. Key molecular targets include:
Enzymes: The compound can inhibit enzymes such as tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR).
Comparison with Similar Compounds
(a) 2-Morpholino-5-(2-thienyl)thiazolo-[4,5-b]-pyridine-7-carboxylic acid (VI091)
- Molecular Formula : C16H18N4O2S
- Key Differences: Replaces the imidazo ring with a thiazolo system and substitutes the trimethoxyphenyl group with a 2-thienyl moiety. The morpholino group at position 2 enhances solubility due to its polar nature .
(b) Methyl 5-Methyl-3H-imidazo[4,5-b]pyridine-7-carboxylate Trifluoroacetic Acid
(c) 2-(Cyclopropylmethyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic Acid
- Molecular Formula : C13H13N3O2
- Key Differences : Substitutes the phenyl and trimethoxyphenyl groups with a cyclopropylmethyl chain. The cyclopropyl group enhances metabolic stability by resisting oxidative degradation .
Physicochemical and Pharmacological Properties
Key Observations:
- Lipophilicity : The target compound’s trimethoxyphenyl group confers higher lipophilicity (LogP ~3.2) compared to VI091 (LogP ~1.8) or the cyclopropylmethyl analogue (LogP ~2.5), favoring blood-brain barrier penetration.
- Solubility: VI091’s morpholino group improves aqueous solubility, while the target compound’s carboxylic acid balances solubility and target affinity.
- Metabolic Stability : Cyclopropylmethyl and trimethoxyphenyl groups reduce oxidative metabolism compared to methyl esters or thienyl substituents .
Biological Activity
The compound 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid is a member of the imidazo[4,5-b]pyridine class, known for its diverse biological activities, particularly in the field of cancer therapeutics. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure
The structure of the compound can be represented as follows:
This chemical composition indicates a complex arrangement conducive to various biological interactions.
Biological Activity Overview
Research indicates that compounds within the imidazo[4,5-b]pyridine family exhibit significant anticancer properties. The specific compound has been evaluated for its ability to inhibit cancer cell proliferation and induce apoptosis.
Anticancer Properties
- Telomerase Inhibition : A study highlighted that derivatives of imidazo[4,5-b]pyridine exhibited potent telomerase inhibitory activity. The compound demonstrated an IC50 value lower than 1 µM against telomerase, indicating strong potential as an anticancer agent compared to staurosporine (IC50 = 6.41 µM) .
- Cell Cycle Arrest and Apoptosis : Flow cytometric analysis revealed that the compound could arrest the cell cycle at the G2/M phase in MGC-803 cells and induce apoptosis in a concentration-dependent manner. Western blotting results indicated a reduction in dyskerin expression, a component critical for telomerase activity .
- Cytotoxicity Against Cancer Cell Lines : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and NCI-H460 (lung cancer). Significant cytotoxic effects were observed with IC50 values indicating effective growth inhibition .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be influenced by:
- Substituents on the Phenyl Ring : Variations in methoxy group positions and types significantly affect telomerase activity and overall cytotoxicity.
- Imidazo Ring Modifications : Alterations in the imidazo ring structure have been linked to changes in biological potency .
Case Studies
Several studies have documented the efficacy of similar compounds:
- In Vitro Studies : A series of experiments demonstrated that compounds derived from imidazo[4,5-b]pyridine showed promising results in inhibiting tumor growth and inducing apoptosis across multiple cancer cell lines .
- Molecular Docking Studies : Computational analyses indicated that these compounds could effectively bind to target proteins involved in cancer progression, suggesting potential pathways for therapeutic intervention .
Data Summary
| Compound Name | Target Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MGC-803 | <1 | Telomerase inhibition |
| Staurosporine | Various | 6.41 | Non-specific kinase inhibitor |
| Similar Derivative A | MCF-7 | <10 | Apoptosis induction |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 2-phenyl-5-(2,4,5-trimethoxyphenyl)-3H-imidazo[4,5-b]pyridine-7-carboxylic acid, and how can purity be validated?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted pyridine precursors and aromatic aldehydes under phase-transfer catalysis (e.g., DMF with p-toluenesulfonic acid) . For purity validation, HPLC (≥98% purity criteria) coupled with spectroscopic characterization (NMR, IR) is recommended. Recrystallization in ethyl acetate/ethanol mixtures (3:2 ratio) improves crystallinity and purity, as demonstrated in analogous imidazo-pyridine syntheses .
Q. How can the structure of this compound be confirmed using spectroscopic and crystallographic methods?
- Methodological Answer :
- NMR : Analyze and NMR spectra for characteristic peaks (e.g., methoxy protons at δ 3.7–4.0 ppm, aromatic protons in the 7.0–8.5 ppm range) .
- X-ray Diffraction : Resolve conformational details (e.g., puckering of the pyrimidine ring, dihedral angles between fused rings) using single-crystal X-ray studies, as shown in structurally related imidazo-pyridines .
Q. What solvent systems are suitable for improving solubility during biological assays?
- Methodological Answer : Polar aprotic solvents like DMSO or DMF are effective for initial dissolution. For in vitro assays, dilute aqueous solutions with ≤1% DMSO are recommended to avoid cytotoxicity. Co-solvency approaches (e.g., ethanol-water mixtures) can enhance solubility while maintaining stability .
Advanced Research Questions
Q. How do substituent modifications (e.g., methoxy groups at 2,4,5-positions) influence conformational stability and bioactivity?
- Methodological Answer : Computational modeling (DFT or molecular docking) can predict steric and electronic effects of substituents. For example, 2,4,5-trimethoxy groups increase steric hindrance, reducing rotational freedom in the phenyl ring and potentially enhancing target binding affinity. Compare with analogs lacking methoxy groups using X-ray data and SAR studies .
Q. What strategies resolve contradictions in spectral data (e.g., NMR vs. X-ray) for this compound?
- Methodological Answer : Discrepancies between solution-phase (NMR) and solid-state (X-ray) data often arise from dynamic effects (e.g., ring puckering in solution). Use variable-temperature NMR to probe conformational flexibility. Cross-validate with solid-state IR spectroscopy to identify hydrogen-bonding patterns that stabilize specific conformations .
Q. How can structure-activity relationships (SAR) be systematically investigated for antimicrobial activity?
- Methodological Answer :
- Synthetic Modifications : Introduce halogens (e.g., Br at position 7) or replace carboxylic acid with ester/amide groups to modulate lipophilicity .
- Assay Design : Test against Gram-positive/negative bacterial strains with MIC assays. Corrogate activity data with computational logP and polar surface area calculations to identify bioavailability trends .
Q. What advanced analytical techniques are critical for detecting degradation products under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
